molecular formula C9H14O3 B2819625 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 959601-14-0

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B2819625
CAS RN: 959601-14-0
M. Wt: 170.208
InChI Key: IFAMNOAMEJFCDB-UHFFFAOYSA-N
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Description

“1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C9H14O3 . It is a derivative of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), many of which have interesting biological activity .


Synthesis Analysis

The synthesis of 7-oxanorbornanes, the parent group of this compound, is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic structure, which allows it to generate a wide chemodiversity in a highly stereoselective manner .


Chemical Reactions Analysis

7-Oxanorbornanes, including “this compound”, are known to undergo various reactions that permit a high chemodiversity in organic chemistry . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 170.21 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid and its analogues have been a subject of synthesis studies, focusing on their potential as rigid, non-chiral analogues of other compounds. For instance, a synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a related compound, was achieved from dimethyl-meso-2,5-dibromohexanedioate, demonstrating the compound's potential in chemical synthesis and as a structural analogue of 2-aminoadipic acid (Kubyshkin, Mikhailiuk, & Komarov, 2007).

  • The compound has also been used in the enantioselective synthesis of other molecules. An example is the enantioselective access to (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a precursor in the synthesis of A2a receptor antagonists. This process involves enzymatic resolution, indicating the compound’s utility in the creation of enantioselective pathways (Wirz, Spurr, & Pfleger, 2010).

Pharmaceutical Applications

  • This compound's derivatives have been explored for their potential in pharmacology. For example, synthesis and structure-activity relationship studies of cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane revealed significant cytotoxicity in tissue culture assays, indicating potential applications in cancer research (Anderson & Dewey, 1977).

Biological and Medical Research

  • In biological and medical research, analogues of this compound have been investigated. For example, fluoronaphthyridines as antibacterial agents, including chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogues, demonstrated potent in vitro and in vivo antibacterial activity against various bacteria, underscoring the compound's relevance in antibiotic research (Remuzon, Bouzard, Guiol, & Jacquet, 1992).

  • Additionally, derivatives of this compound have shown anti-HIV activity, suggesting their potential in antiviral research. A study on 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids found that these derivatives exhibited promising anti-HIV-1 activity, indicating their potential therapeutic applications (Song Dan-qing, 2009).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in the synthesis of bioactive compounds . Their unique structure allows the construction of unusual templates and molecular devices of interest for biology and material sciences .

Mechanism of Action

Target of Action

The primary targets of 1,4-Dimethyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have shown interesting biological activity .

Mode of Action

The specific mode of action of 1,4-Dimethyl-7-oxabicyclo[22Studies on related compounds suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .

Biochemical Pathways

The exact biochemical pathways affected by 1,4-Dimethyl-7-oxabicyclo[22Related compounds are known to affect various cellular transduction events such as t-cell activation and cell proliferation .

Result of Action

The molecular and cellular effects of 1,4-Dimethyl-7-oxabicyclo[22Related compounds have been found to be bioactive, for instance, as herbicides .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Dimethyl-7-oxabicyclo[22It’s known that the compound is stable at room temperature .

properties

IUPAC Name

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8-3-4-9(2,12-8)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMNOAMEJFCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(O1)(C(C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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